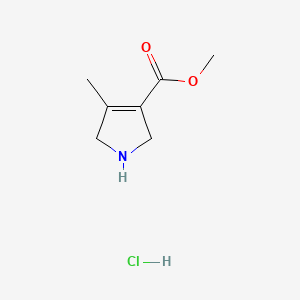

Methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride is a chemical compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride typically involves the cyclization of glycine-derived enamino amides. One common method includes the use of α-amino ynones and three-component reactions involving 2,3-diketo esters, amines, and ketones . Another approach is the ring-opening cyclization of cyclopropyl ketones with primary amines, which can be catalyzed by nickel (II) or chiral scandium (III) complexes .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions using β-enaminones as precursors. The oxidative cyclization of β-enaminones, which involves a rearrangement step after ring formation, is a well-studied approach . This method can be performed in a one-pot variant starting from β-ketoamides .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrrolin-4-ones.

Reduction: Reduction reactions can convert the compound into different pyrrole derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include iodine, copper (II) catalysts, and various oxidizing agents . Reaction conditions often involve refluxing in ethanol or other solvents, and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include pyrrolin-4-ones, substituted pyrroles, and other pyrrole derivatives .

Aplicaciones Científicas De Investigación

Methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Mecanismo De Acción

The mechanism of action of methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can inhibit enzymes like HIV-1 protease, which is crucial for the replication of the virus . It may also interact with other molecular targets, leading to its observed biological activities.

Comparación Con Compuestos Similares

Similar Compounds

2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar pyrrole core structure and is also studied for its biological activities.

Methyl 4-methyl-2,5-di(pyridin-4-yl)-1H-pyrrole-3-carboxylate: This compound has a similar structure but with additional pyridine rings, which may confer different properties.

Uniqueness

Methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Actividad Biológica

Methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C7H10ClN O2

- Molecular Weight : 165.62 g/mol

- CAS Number : 51827-12-4

The compound features a pyrrole ring, which is known for its diverse biological activities. Pyrrole derivatives often exhibit pharmacological properties that can be harnessed in drug development.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The specific synthetic route may vary, but it generally follows established protocols for pyrrole derivatives.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on pyrrole derivatives have shown promising results against various bacterial strains, including those resistant to conventional antibiotics.

| Compound | Activity | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound 32 | Anti-TB | <0.016 | |

| Methyl pyrrole derivative | Broad-spectrum | Variable |

Cytotoxicity and Safety Profile

The safety profile of this compound is crucial for its potential therapeutic applications. In vitro studies have demonstrated low cytotoxicity, indicating that it may be safe for use in further biological evaluations. For example, compounds derived from the pyrrole structure have shown IC50 values greater than 64 μg/mL in cytotoxicity assays .

The mechanism by which this compound exerts its biological effects is likely related to its interaction with specific biological targets. Pyrrole compounds often act by inhibiting key enzymes or disrupting cellular processes in pathogens.

Target Identification

Recent studies have focused on identifying the molecular targets of pyrrole derivatives. For instance, a study identified the inhibition of mycolic acid biosynthesis in Mycobacterium tuberculosis as a key mechanism for anti-TB activity . This highlights the potential of this compound in treating drug-resistant infections.

Case Studies

- Anti-Tuberculosis Activity : A series of pyrrole derivatives were evaluated for their anti-TB activity. Compound 32 showed excellent efficacy against drug-resistant strains with a minimum inhibitory concentration (MIC) of less than 0.016 μg/mL .

- Cytotoxicity Studies : Various derivatives were tested for cytotoxic effects on human cell lines. Most exhibited low toxicity with IC50 values above 64 μg/mL, suggesting a favorable safety profile for further development .

Propiedades

Número CAS |

137569-72-3 |

|---|---|

Fórmula molecular |

C7H12ClNO2 |

Peso molecular |

177.63 g/mol |

Nombre IUPAC |

methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H11NO2.ClH/c1-5-3-8-4-6(5)7(9)10-2;/h8H,3-4H2,1-2H3;1H |

Clave InChI |

GGYCZNVIUXSINI-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(CNC1)C(=O)OC.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.